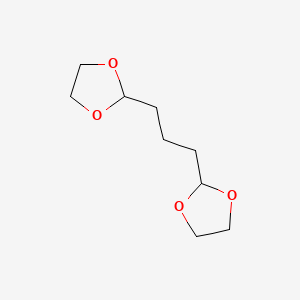

1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-

Description

Contextualization of 1,3-Dioxolane (B20135) Chemistry in Organic Synthesis

The 1,3-dioxolane ring system is a cornerstone of organic synthesis, primarily recognized for its role as a protecting group for carbonyl compounds, namely aldehydes and ketones. nih.govnih.gov This five-membered cyclic acetal (B89532) is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. nih.gov Its stability under neutral and basic conditions, coupled with its ready removal under acidic conditions, makes it an invaluable tool for chemists in multi-step syntheses. nih.gov Beyond its function as a protecting group, the 1,3-dioxolane moiety is a feature in various biologically active molecules and serves as a versatile solvent and chemical intermediate in numerous industrial processes. nih.govresearchgate.net

Structural Classification and Nomenclature of Bis-Dioxolane Compounds

Bis-dioxolane compounds are characterized by the presence of two 1,3-dioxolane rings within a single molecule. The classification of these compounds is often based on the nature of the linker or "spacer" that connects the two dioxolane units. The nomenclature for these compounds follows the systematic rules of chemical nomenclature. For instance, in 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- , the "2,2'-" indicates that the spacer is attached to the second carbon atom of each 1,3-dioxolane ring. The "(1,3-propanediyl)" specifies that the spacer is a three-carbon propane (B168953) chain, and "bis-" signifies the presence of two identical dioxolane groups.

According to IUPAC nomenclature for acetals, these compounds can also be named as dialkoxy derivatives or by naming the corresponding aldehyde or ketone followed by the radical and the word "acetal".

Overview of Research Trajectories for 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-

While specific research dedicated solely to 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- is not extensively documented in publicly available literature, research on analogous bis-dioxolane structures provides insight into its potential areas of investigation. Studies on bis-dioxolanes with varying alkylene spacers suggest that research on the target compound would likely focus on its application as a cross-linking agent, a monomer for novel polymers, or as a precursor in the synthesis of more complex molecules where the two protected carbonyl groups can be selectively or simultaneously deprotected. The synthesis of such a compound would typically involve the reaction of a dicarbonyl compound, such as malondialdehyde or its synthetic equivalent, with two equivalents of ethylene glycol, or the reaction of glutaraldehyde (B144438) with two equivalents of a diol.

Interactive Data Tables

Below are interactive data tables providing information on related chemical compounds.

| Property | 1,3-Dioxolane | 2,2'-Bis(1,3-dioxolane) |

|---|---|---|

| CAS Number | 646-06-0 nist.gov | 6705-89-1 nih.gov |

| Molecular Formula | C3H6O2 nih.gov | C6H10O4 nih.gov |

| Molecular Weight | 74.08 g/mol nih.gov | 146.14 g/mol nih.gov |

| Appearance | Clear colorless liquid nih.gov | Data not available |

| Boiling Point | 75 °C nih.gov | Data not available |

| Density | 1.06 g/cm³ nih.gov | Data not available |

Detailed Research Findings

Detailed experimental data for 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- is scarce in the reviewed literature. However, the synthesis of diacetals from diols and carbonyl compounds is a well-established reaction. For instance, the synthesis of diacetals from 2,2-bis(hydroxymethyl)propane-1,3-diol with various aldehydes and ketones has been reported to proceed in excellent yields using anhydrous ferrous sulfate (B86663) as a catalyst. researchgate.net This suggests a potential synthetic route to the title compound could involve the reaction of a suitable 1,5-dicarbonyl compound with ethylene glycol under similar catalytic conditions.

The reactivity of such bis-acetals is expected to be similar to that of their monofunctional counterparts. The acetal groups are stable to basic and nucleophilic reagents but are cleaved under acidic conditions to regenerate the corresponding carbonyl groups. The propane spacer is generally inert to most common reaction conditions, providing a stable link between the two dioxolane rings.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(1,3-dioxolan-2-yl)propyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1(2-8-10-4-5-11-8)3-9-12-6-7-13-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXFMDZISMIHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073375 | |

| Record name | 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6543-04-0 | |

| Record name | 2,2′-(1,3-Propanediyl)bis[1,3-dioxolane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6543-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dioxolane, 2,2 1,3 Propanediyl Bis

Mechanistic Principles of Acetalization and Ketalization for Cyclic Acetal (B89532) Formation

The formation of 1,3-dioxolanes, which are cyclic acetals or ketals, proceeds through the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,2-diol. nih.gov In the case of 1,3-Dioxolane (B20135), 2,2'-(1,3-propanediyl)bis-, this involves the reaction of a dicarbonyl precursor with two equivalents of ethylene (B1197577) glycol. The mechanism is a reversible process and involves several key steps. libretexts.orgorganicchemistrytutor.com

The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack from one of the hydroxyl groups of the diol on the activated carbonyl carbon. libretexts.org A subsequent deprotonation of the attacking oxygen results in the formation of a hemiacetal intermediate. libretexts.org

The newly formed hydroxyl group in the hemiacetal is then protonated, converting it into a good leaving group (water). youtube.com The departure of the water molecule is facilitated by an intramolecular nucleophilic attack from the second hydroxyl group of the diol, leading to the formation of a five-membered ring. organicchemistrytutor.com The final step involves the deprotonation of the remaining oxonium ion to regenerate the acid catalyst and yield the stable cyclic acetal, the 1,3-dioxolane. libretexts.org The formation of cyclic acetals is generally favored over acyclic acetals due to entropic factors and the kinetic advantage of the intramolecular ring-closing step. chemtube3d.com

Multi-step Synthesis Strategies for Bis-Dioxolane Derivatives

The synthesis of bis-dioxolane derivatives like 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- typically involves multi-step strategies that ensure the formation of the desired structure with high yield and purity.

Condensation Reactions Utilizing 1,3-Propanediol (B51772) Derivatives and Dicarbonyl Precursors

The core of synthesizing 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- lies in the condensation reaction between a suitable dicarbonyl precursor and a 1,3-propanediol derivative. While the target compound name suggests a bis-dioxolane linked by a 1,3-propanediyl group, the formation of the 1,3-dioxolane ring itself necessitates a 1,2-diol like ethylene glycol reacting with a dicarbonyl compound. chemicalbook.comwikipedia.org For instance, the condensation of substituted benzaldehydes with propane-1,2-diol or 3-chloropropane-1,2-diol can yield substituted 1,3-dioxolanes. researchgate.net The reaction of a dicarbonyl compound with a diol is a common method for creating cyclic acetals. libretexts.org The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, can be a key step in forming the necessary precursors for such syntheses. researchgate.netresearchgate.net

Catalytic Systems for Acetalization (Brønsted and Lewis Acid Catalysis)

Acid catalysis is crucial for the formation of acetals and ketals. organicchemistrytutor.com Both Brønsted and Lewis acids are effective catalysts for this transformation. acs.org

Brønsted Acid Catalysis: Protic acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid are commonly used to catalyze acetalization. organicchemistrytutor.comchemicalbook.com These acids work by protonating the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack by the alcohol. youtube.comacs.org The activity of Brønsted acid catalysts can depend on their strength and concentration. acs.org

Lewis Acid Catalysis: Lewis acids, such as scandium triflate (Sc(OTf)₃) and tin tetrachloride (SnCl₄), can also effectively catalyze the formation of dioxolanes. chemicalbook.comorganic-chemistry.org Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen, making the carbon atom more electrophilic. acs.org In some systems, a combination of Brønsted and Lewis acids, known as Lewis acid-assisted Brønsted acid (LBA) catalysts, can exhibit enhanced reactivity and selectivity. libretexts.orgnih.gov

| Catalyst Type | Examples | Mode of Action |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.comacs.org |

| Lewis Acid | Scandium triflate (Sc(OTf)₃), Tin tetrachloride (SnCl₄) | Coordinates to the carbonyl oxygen, activating the carbonyl group for nucleophilic attack. chemicalbook.comacs.org |

| Combined Acid | Lewis acid-assisted Brønsted acid (LBA) | A Lewis acid enhances the acidity of a Brønsted acid, leading to a more potent catalytic system. libretexts.orgnih.gov |

Solvent Selection and Azeotropic Water Removal Techniques

The formation of acetals is a reversible equilibrium reaction. organicchemistrytutor.com To drive the reaction towards the product side, the water formed as a byproduct must be removed. libretexts.org This is typically achieved through azeotropic distillation. rochester.eduresearchgate.net

A common technique involves using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. researchgate.netrochester.edu The solvent-water azeotrope boils at a lower temperature than either component, allowing for the continuous removal of water from the reaction mixture. chromforum.org The choice of solvent can also influence the reaction rate and yield. For instance, the synthesis of certain dioxolanes has been successfully carried out in boiling benzene. researchgate.net

Other methods for water removal include the use of drying agents like molecular sieves, which can physically trap water molecules and shift the equilibrium towards the products. organicchemistrytutor.comresearchgate.net

Chemo- and Regioselective Synthesis Approaches

In molecules containing multiple functional groups, achieving chemo- and regioselectivity during synthesis is a significant challenge. For the synthesis of bis-dioxolanes from precursors with multiple carbonyl groups or hydroxyl groups, selective protection is key.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a compound containing both an aldehyde and a ketone, it is often possible to selectively protect the more reactive aldehyde as a dioxolane. The choice of catalyst and reaction conditions can influence this selectivity. mdpi.comsemanticscholar.org

Regioselectivity, the control of which position in a molecule reacts, is also crucial. When reacting a polyol with a carbonyl compound, the formation of a five-membered dioxolane ring from a 1,2-diol is generally favored over the formation of a six-membered dioxane ring from a 1,3-diol. chemtube3d.com The regioselective synthesis of complex molecules like bis-spiropyrazolines has been achieved through 1,3-dipolar cycloaddition reactions, demonstrating the high level of control possible in modern organic synthesis. eurjchem.com

Functionalization and Derivatization Post-Synthesis

Once the 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- core structure is synthesized, it can be further functionalized or derivatized to create a variety of other compounds. The dioxolane group itself is often used as a protecting group for aldehydes and ketones due to its stability under neutral and basic conditions. wikipedia.org

This protecting group can be removed (deprotected) under acidic aqueous conditions to regenerate the original carbonyl compound. organicchemistrytutor.com This allows for chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl group. For example, an ester group in a molecule can be reduced using a reagent like lithium aluminum hydride while a ketone is protected as a dioxolane. wikipedia.org

Furthermore, the dioxolane ring can be a scaffold for creating new molecules with specific properties. For instance, dioxolane-functionalized hexacenes and heptacenes have been synthesized and studied for their optical properties. nih.govfigshare.com Additionally, various derivatives of 1,3-dioxolane have been synthesized and investigated for their potential biological activities, such as antibacterial, antifungal, and as modulators of multidrug resistance in cancer cells. nih.govnih.gov

Halogenation and Fluorination Strategies

The introduction of halogen atoms into the structure of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- can be approached through several synthetic routes. Direct halogenation of the dioxolane rings is generally challenging due to their stability. Acetal functional groups are typically stable under neutral or basic conditions but can be labile to acidic conditions, which are often employed in halogenation reactions. wikipedia.org Therefore, indirect methods are often preferred.

A primary strategy involves the halogenation of the precursor carbonyl compound, malondialdehyde, prior to the acetalization step. The alpha position to a carbonyl group is activated towards halogenation. libretexts.org The reaction of malondialdehyde with halogenating agents such as chlorine, bromine, or iodine under acidic or basic conditions can yield halogenated derivatives. libretexts.orgyoutube.com These halogenated precursors can then be reacted with ethylene glycol in the presence of an acid catalyst to form the corresponding halogenated bis-dioxolane. chemicalbook.com

Fluorination presents a unique set of challenges and often requires specialized reagents. Direct fluorination of the methylene bridge or the dioxolane rings would likely require harsh conditions and may lead to a mixture of products or decomposition. A more controlled approach would involve the use of fluorinated building blocks.

Table 1: Representative Halogenation Reactions of Carbonyl Compounds This table presents examples of halogenation reactions on ketones, which are analogous to the precursor of the target compound.

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Acetone | Br2 | Acidic (H3O+) | Bromoacetone | youtube.com |

| 2-Propanone | Cl2, Br2, or I2 | Acid or Base Catalyzed | 1-Halo-2-propanone | libretexts.org |

Incorporation of Chiral Auxiliaries for Stereoselective Synthesis

Stereoselective synthesis is crucial for producing specific stereoisomers of a chiral molecule. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. wikipedia.orgnumberanalytics.com This strategy allows for the synthesis of enantiomerically pure compounds. wikipedia.org

In the context of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-, which is an achiral molecule, chiral auxiliaries can be employed to synthesize chiral derivatives. This is typically achieved by reacting the precursor, malondialdehyde, with a chiral diol. The chirality of the diol directs the formation of the dioxolane rings, resulting in a chiral bis-dioxolane with a specific stereochemistry. nih.govnih.gov The choice of the chiral auxiliary and reaction conditions can significantly influence the diastereoselectivity of the reaction. numberanalytics.com

For example, a chiral diol derived from a readily available chiral source can be used. The reaction with malondialdehyde under acid catalysis would lead to the formation of a diastereomeric mixture of the bis-dioxolane products. sfu.ca The diastereomers can then be separated, and the chiral auxiliary can be cleaved if desired, although in the case of a chiral dioxolane, the diol becomes an integral part of the final structure.

Table 2: Examples of Stereoselective Dioxolane Synthesis This table provides examples of reactions where chiral centers are established during the formation of a dioxolane ring.

| Reactants | Chiral Control | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| IIII/PV-hybrid ylides, aldehydes, carboxylic acids | Rh(II)-catalyst with chiral carboxylate ligands | Chiral 1,3-dioxoles | High enantioselectivity | nih.gov |

| Acrylate with attached chiral acetal | Chiral acetal from 7-hydroxyindan-1-one and chiral diol | Diels-Alder adduct | 91:9 diastereomeric ratio | sfu.ca |

Chemical Reactivity and Mechanistic Investigations

Ring-Opening Reactions of 1,3-Dioxolane (B20135) Moieties

Ring-opening reactions are a cornerstone of 1,3-dioxolane chemistry. These transformations can be initiated by acid catalysis, leading to deprotection, or can proceed through cationic intermediates to form polymers.

The acid-catalyzed hydrolysis of the 1,3-dioxolane rings is a fundamental reaction of this compound, serving as a standard method for deprotection to regenerate the parent dicarbonyl compound, malondialdehyde. wikipedia.org This process is reversible and is typically driven to completion by the presence of excess water. nih.gov

The mechanism commences with the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst (Brønsted or Lewis acid). This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. wikipedia.org In the context of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-, this ring-opening can occur at either of the two dioxolane rings. Subsequent attack by a water molecule on the carbocation, followed by deprotonation, yields a hemiacetal. This hemiacetal is in equilibrium with the open-chain hydroxy aldehyde, which can then undergo further hydrolysis of the second dioxolane ring to ultimately yield malondialdehyde and two molecules of ethylene (B1197577) glycol.

At pH values above 5, the rate-determining step can shift from the breakdown of the protonated acetal (B89532) to the attack of water on the oxocarbenium ion intermediate, a consequence of the rapid reversal of the ring-opening step. wikipedia.org

A variety of acid catalysts can be employed for the deprotection of 1,3-dioxolanes, ranging from simple mineral acids to solid-supported and Lewis acids, which offer advantages in terms of mildness and selectivity. organic-chemistry.orgresearchgate.net

Table 1: Catalysts for the Deprotection of 1,3-Dioxolanes

| Catalyst Type | Examples | Notes |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (PTSA) organic-chemistry.orgresearchgate.net, p-Hydroxybenzenesulfonic acid (PHSA) researchgate.net, Hydrochloric acid researchgate.net | Standard and effective catalysts. |

| Lewis Acids | Cerium(III) triflate researchgate.net, Indium(III) trifluoromethanesulfonate (B1224126) organic-chemistry.org, Scandium(III) triflate nih.gov | Often allow for milder and more chemoselective deprotection. |

| Other | Iodine researchgate.net, p-Sulfonic acid-calix[n]arenes researchgate.net, Montmorillonite (B579905) K10 clay csic.es | Provide neutral or heterogeneous catalysis options. |

The 1,3-dioxolane ring can undergo cationic ring-opening polymerization (CROP). This process is typically initiated by electrophilic agents like protonic acids (e.g., CF₃SO₃H) or other cationic initiators. organic-chemistry.orgrsc.org The polymerization proceeds via a chain-growth mechanism involving the sequential opening of the cyclic acetal monomers and their addition to the growing polymer chain. rsc.org

The mechanism can proceed through two main pathways: the Activated Monomer (AM) mechanism and the Active Chain End (ACE) mechanism. csic.esorganic-chemistry.org In the AM mechanism, a protonated monomer is the active species that reacts with a neutral polymer chain end. In the ACE mechanism, the active species is a propagating chain with a cationic end group that reacts with a neutral monomer. Cationic ring-opening polymerization of acetals is often complicated by a competing intramolecular cyclization reaction, where the propagating chain attacks itself to form cyclic oligomers. organic-chemistry.org

For a bifunctional monomer like 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-, participation in CROP could lead to the formation of cross-linked polymer networks or complex branched structures due to the presence of two polymerizable dioxolane units.

Cleavage and Rearrangement Pathways

Beyond simple hydrolysis, the 1,3-dioxolane moieties can be cleaved under different conditions. Strong oxidizing agents can cleave acetals. organic-chemistry.org For instance, the combination of a Lewis acid with an oxidant like potassium permanganate (B83412) (KMnO₄) can lead to cleavage products. organic-chemistry.org The treatment of 1,3-diols, the structural precursors to 1,3-dioxanes, with reagents like 2-iodoxybenzoic acid (IBX) can result in the oxidative cleavage of the C-C bond to form diketones, suggesting that the carbon backbone of the related dioxolane could be susceptible to similar transformations under specific oxidative conditions. researchgate.net

Rearrangement reactions of the 1,3-dioxolane ring itself are less common but can occur. For example, a highly regio- and stereoselective intramolecular rearrangement of glycidol (B123203) acetals can produce alkoxylated 1,3-dioxolanes. researchgate.net

Participation in Radical Reactions

The 1,3-dioxolane ring can participate in radical reactions. A notable example is the thiol-promoted, site-specific addition of a 1,3-dioxolane radical to imines. organic-chemistry.orgnih.gov This reaction proceeds through a radical chain process initiated by a radical precursor, such as AIBN (azobisisobutyronitrile), which generates a tributyltin radical from tributyltin hydride. The tributyltin radical then abstracts a hydrogen atom from the C2 position of the 1,3-dioxolane ring, which is the most activated position, to form a 1,3-dioxolan-2-yl radical. This radical can then add to an electrophilic C=N double bond of an imine. This transformation provides a metal-free and redox-neutral method to form protected α-amino aldehydes. organic-chemistry.orgnih.gov The presence of both a thiol and a small amount of oxygen is often crucial for the success of this type of reaction. organic-chemistry.org

Intermolecular and Intramolecular Transformations

The chemical reactivity of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- encompasses a variety of intermolecular and intramolecular transformations.

Intermolecular Transformations:

Polymerization: As discussed, cationic ring-opening polymerization is a key intermolecular reaction where monomer units link to form a polymer chain. organic-chemistry.org

Radical Addition: The addition of the dioxolane radical to external substrates like imines is another example of an intermolecular transformation. organic-chemistry.orgnih.gov

Intramolecular Transformations:

Cyclization: During cationic ring-opening polymerization, intramolecular "backbiting" can lead to the formation of cyclic oligomers, which competes with linear polymer growth. organic-chemistry.org

Photocycloaddition: While not documented for this specific molecule, related structures can undergo intramolecular [2+2] photocycloaddition reactions, suggesting a potential pathway for forming complex polycyclic systems under photochemical conditions. nih.gov

Hydrolysis to Malondialdehyde: The complete hydrolysis of both dioxolane rings in 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- is a crucial transformation that generates malondialdehyde, a highly reactive dicarbonyl compound. wikipedia.org This bis-acetal serves as a stable, commercially available precursor for the in-situ generation of malondialdehyde for various synthetic applications. wikipedia.orgresearchgate.net

Applications in Polymer Science and Advanced Materials

Monomer Utilization in Polymerization Processes

The polymerization of 1,3-Dioxolane (B20135), 2,2'-(1,3-propanediyl)bis- proceeds via a cationic ring-opening mechanism, similar to its monofunctional counterpart, 1,3-dioxolane (DXL). This process is typically initiated by strong acids or Lewis acids. researchgate.net The presence of two reactive sites on the monomer fundamentally influences the structure of the resulting polymer.

Unlike monofunctional cyclic ethers that form linear chains, the homopolymerization of a bifunctional monomer like 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- leads to the formation of a three-dimensional cross-linked network.

The polymerization process is initiated by a cation, which attacks an oxygen atom on one of the dioxolane rings, forming a tertiary oxonium ion. This active center then propagates by reacting with another monomer molecule. As both dioxolane rings on each monomer unit can participate in the polymerization, the growing chains become interconnected, resulting in a branched or fully cross-linked polymer structure, often a gel. This network formation imparts specific mechanical and physical properties, such as insolubility and infusibility, which are characteristic of thermosetting polymers.

1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- can be employed as a cross-linking agent in copolymerization reactions with monofunctional cyclic monomers, such as 1,3-dioxolane or other cyclic ethers. In such systems, the bifunctional monomer is typically added in a smaller ratio relative to the main monomer. The resulting polymer consists of linear polyacetal chains (from the monofunctional monomer) that are bridged by the bifunctional units, creating a polymer network.

Studies on the copolymerization of 1,3-dioxolane with monomers like styrene (B11656) have been investigated using catalysts such as montmorillonite (B579905) clay. orientjchem.org These studies demonstrate that copolymers can be formed, and the properties of the resulting material, such as glass transition and melting temperatures, depend on the composition of the copolymer. orientjchem.org Introducing a cross-linker like 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- would further modify these properties, enhancing mechanical strength and thermal stability.

The polymerization of cyclic acetals is a reversible process governed by a polymerization-depolymerization equilibrium. osaka-u.ac.jp This equilibrium is highly dependent on temperature.

Thermodynamic Parameters: The polymerization is enthalpically driven, primarily due to the release of ring strain in the five-membered dioxolane ring. However, it is entropically unfavorable because it involves the conversion of many small monomer molecules into a single large polymer molecule, leading to a decrease in the system's degrees of freedom. libretexts.org

Ceiling Temperature (Tc): A critical concept in this equilibrium is the ceiling temperature, the temperature above which the rate of depolymerization exceeds the rate of polymerization, and thus, polymer formation is thermodynamically disfavored. researchgate.netosaka-u.ac.jp For the bulk polymerization of 1,3-dioxolane, the ceiling temperature is calculated to be around 150°C. researchgate.net While specific thermodynamic data for 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- is not readily available, similar thermodynamic principles apply. The formation of a stable cross-linked network may, however, shift the equilibrium, potentially increasing the thermal stability of the polymer. The kinetics of such reactions can be complex due to the change in viscosity and the transition to a gel state as the network forms.

Table 1: General Thermodynamic Parameters for Cyclic Monomer Polymerization

| Parameter | Description | Influence on Polymerization |

|---|---|---|

| ΔH (Enthalpy) | Change in heat content. Negative for ring-strain release. | A negative value favors polymerization. |

| ΔS (Entropy) | Change in disorder. Typically negative for polymerization. | A negative value disfavors polymerization. |

| ΔG (Gibbs Free Energy) | ΔG = ΔH - TΔS. Determines spontaneity. | Must be negative for polymerization to occur. |

| Ceiling Temperature (Tc) | Temperature at which ΔG = 0. | Above Tc, depolymerization is favored. |

Development of Functional Polymeric Materials

The ability to form cross-linked, degradable polyacetal networks makes 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- a candidate for developing specialized functional materials.

Polymeric scaffolds are crucial in fields like tissue engineering, where they provide a temporary support structure for cell growth and tissue regeneration. nih.gov The key requirements for these materials include biocompatibility, appropriate mechanical properties, and biodegradability.

The cross-linked polyacetal network produced from 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- is theoretically well-suited for this application.

Biodegradability: The acetal (B89532) linkages in the polymer backbone are susceptible to acid-catalyzed hydrolysis, meaning the scaffold can degrade over time into smaller, potentially biocompatible molecules. rsc.org

Structural Integrity: The cross-linked nature of the polymer would provide the necessary mechanical stability and porous structure to support cellular infiltration and tissue development. nih.gov The properties of the scaffold could be tuned by controlling the cross-link density, for instance, by copolymerizing the bifunctional monomer with varying amounts of a monofunctional cyclic ether.

Solid polymer electrolytes (SPEs) are a critical component for developing safer, next-generation lithium-ion batteries. mdpi.com Poly(1,3-dioxolane) (PDXL) is a known polymer host for lithium salts, forming electrolytes with good ionic conductivity. rsc.orgrsc.org

The in-situ polymerization of 1,3-dioxolane is a strategy used to form quasi-solid-state electrolytes with excellent interfacial contact with electrodes. rsc.org In this context, 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- could be used as an additive to create a cross-linked gel or solid polymer electrolyte.

By copolymerizing it with 1,3-dioxolane in the presence of a lithium salt, a cross-linked network would form, entrapping the liquid electrolyte components. This would result in a mechanically robust, non-flowing electrolyte, enhancing the safety and stability of the battery. The polyacetal backbone, with its ether oxygens, would still facilitate lithium-ion transport. Research on other systems has shown that introducing cross-linking can improve the mechanical properties of polymer electrolytes. rsc.org

Table 2: Potential Properties of Polymers from 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Polymer Architecture | Cross-linked network | Bifunctional nature of the monomer. |

| Solubility | Insoluble in common solvents | Covalent cross-links prevent dissolution. |

| Mechanical Properties | Potentially rigid and robust | 3D network structure. |

| Degradability | Biodegradable via hydrolysis | Acetal linkages in the polymer backbone. |

| Thermal Stability | Moderate, limited by Tc | Governed by polymerization-depolymerization equilibrium. |

Engineering of Polymeric Architectures and Network Formation

The bifunctional nature of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- allows it to act as a key component in the engineering of complex polymeric architectures, including the formation of cross-linked networks and the synthesis of block copolymers. The dioxolane rings can undergo cationic ring-opening polymerization (CROP) to form poly(1,3-dioxolane) (PDXL) chains. When a bis-dioxolane compound is used, polymerization can be initiated at both ends, leading to the formation of linear chains or, in the presence of other monomers, to the creation of block copolymers.

For instance, research into the cationic polymerization of 1,3-dioxolane has demonstrated the potential to create "living" polymers, which can then be used to synthesize block and graft copolymers. cdnsciencepub.comcdnsciencepub.com This "living" characteristic allows for the controlled growth of polymer chains, a crucial aspect in designing specific polymeric architectures. While attempts to create block copolymers of two different acetals were met with challenges due to randomization from transacetalization, the successful synthesis of block copolymers with other monomers like 1,2-dimethoxyethylene (B79294) has been reported. cdnsciencepub.com

Furthermore, derivatives of bis-dioxolane have been successfully employed as cross-linking agents. A notable example is a novel bis(1,3-dioxolan-4-one) monomer derived from L-(+)-tartaric acid, which has been used as a cross-linker with cyclic esters like L-lactide and ε-caprolactone. acs.orgacs.org This approach leads to the formation of degradable and reprocessable polymer networks, with properties that can be tuned from rigid solids to elastomers. acs.orgacs.org The ability to form such networks is critical for developing sustainable thermosets that offer dimensional stability and enhanced mechanical properties. acs.orgacs.org

The resulting polymeric architectures exhibit a range of properties depending on the specific monomers and polymerization conditions used. The data below, gathered from studies on related dioxolane-based polymers, illustrates the versatility of this class of compounds in polymer engineering.

Table 1: Properties of Polymers Engineered with Dioxolane Derivatives

| Polymer System | Monomers | Initiator/Catalyst | Resulting Architecture | Key Findings | Reference |

|---|---|---|---|---|---|

| Poly(1,3-dioxolane) Copolymers | 1,3-Dioxolane, 1,3-Dioxepane | Triflic anhydride | Block Copolymers | Molecular weight control achieved; successful synthesis of block copolymers with 1,2-dimethoxyethylene. | cdnsciencepub.com |

| Cross-linked Polyesters | Bis(1,3-dioxolan-4-one), L-lactide, ε-caprolactone | Tin(II) 2-ethylhexanoate | Cross-linked Network | Resulting thermosets are degradable and reprocessable with tunable mechanical properties. | acs.orgacs.org |

Advanced Composites and Hybrid Materials

The integration of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- and its polymeric derivatives into composite and hybrid materials offers a pathway to creating advanced materials with tailored properties. The polyacetal backbone of poly(1,3-dioxolane) provides a unique combination of flexibility and potential for degradability, which is advantageous in various applications.

One area of application is in the development of polymer electrolytes for solid-state batteries. A composite polymer electrolyte was fabricated using poly(1,3-dioxolane) (poly-DOL) anchored onto graphitic carbon nitride (g-C3N4) and blended with polyethylene (B3416737) oxide (PEO). researchgate.net This "flexible and rigid" strategy resulted in a material with good interfacial stability, high ion conductivity, and strong mechanical strength, which are crucial for the performance and safety of solid-state lithium metal batteries. researchgate.net

In another application, poly(1,3-dioxolane) has been investigated as a superplasticizer or dispersant in cement paste. springerprofessional.de The synthesis of PDXL using a green catalyst, halloysite, demonstrated its potential as an eco-friendly alternative to traditional superplasticizers, highlighting its role in creating advanced construction materials. springerprofessional.de

Furthermore, the development of thermosets from a bis(1,3-dioxolan-4-one) cross-linker has been extended to the creation of glass fiber composites. acs.org These composites benefit from the high performance and tunable degradability of the resin, showcasing the potential for creating sustainable, high-strength, lightweight materials for various industrial applications. acs.org

The ability of poly(1,3-dioxolane) to act as both a surfactant and a reductant has been utilized to form core-shell Cu-decorated hybrid materials in situ. acs.org This demonstrates the potential for creating functional hybrid materials where the polymer plays an active role in the material's synthesis and final properties. acs.org

The following table summarizes key findings from research on advanced composites and hybrid materials incorporating dioxolane-based polymers.

Table 2: Applications of Dioxolane-Based Polymers in Advanced Materials

| Material Type | Dioxolane Component | Matrix/Other Components | Application | Key Properties | Reference |

|---|---|---|---|---|---|

| Composite Polymer Electrolyte | Poly(1,3-dioxolane)-g-C3N4 | Polyethylene oxide (PEO) | Solid-State Batteries | Good interfacial stability, high ion-conductivity, strong mechanical strength. | researchgate.net |

| Cement Paste Additive | Poly(1,3-dioxolane) | Cement | Construction | Superior performance as a superplasticizer/dispersant. | springerprofessional.de |

| Fiber-Reinforced Composite | Bis(1,3-dioxolan-4-one) based resin | Glass Fibers | High-Performance Materials | Tunable degradability and high performance. | acs.org |

Catalytic Roles and Ligand Design

Utilization as Protecting Groups for Carbonyl Functionalities in Complex Synthetic Routes

The primary and most established role of 1,3-dioxolanes in organic synthesis is the protection of carbonyl groups (aldehydes and ketones). nih.govresearchgate.net This is achieved by reacting the carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal (B89532). organic-chemistry.org This acetal functional group is stable under neutral or basic conditions and resistant to many nucleophilic reagents, thus protecting the original carbonyl group from undesired reactions during transformations elsewhere in the molecule. silverfernchemical.com

1,3-Dioxolane (B20135), 2,2'-(1,3-propanediyl)bis- is structurally the protected form of glutaraldehyde (B144438). wikipedia.org Its formation serves to mask the two aldehyde functionalities of glutaraldehyde. Conversely, the hydrolysis of this bis-dioxolane under acidic conditions would deprotect the acetals to regenerate glutaraldehyde. researchgate.net While this function is chemically fundamental, specific examples of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- being used as a protecting group in a multi-step complex synthesis are not prominently featured in the reviewed literature.

Table 1: General Conditions for Acetal/Ketal Formation and Deprotection

| Transformation | Reagents & Conditions | Purpose |

|---|---|---|

| Protection | Aldehyde/Ketone, Ethylene Glycol, Acid Catalyst (e.g., p-TsOH, H2SO4), Dean-Stark trap | Formation of 1,3-dioxolane to protect the carbonyl group. silverfernchemical.com |

| Deprotection | Acetal/Ketal, H2O, Acid Catalyst (e.g., HCl, Acetic Acid) | Hydrolysis of the acetal/ketal to regenerate the carbonyl group. asianpubs.org |

Role as Precursors for Novel Catalytic Species

There is no specific information in the surveyed scientific literature indicating that 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- is used as a precursor for novel catalytic species. Research in this area often focuses on modifying molecules with specific reactive sites that can be converted into catalytically active centers. While the dioxolane rings are generally stable, one could envision synthetic pathways to modify the propane (B168953) linker or the dioxolane rings themselves to introduce catalytically active functionalities. For instance, a related cinnamaldehyde (B126680) acetal has been used as an initiator for polymerization reactions, but this does not represent the formation of a catalyst. nih.govresearchgate.net

Design and Application of Chiral Bis-Dioxolane Ligands in Asymmetric Catalysis

The design and application of chiral ligands based on the specific structure of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- (i.e., derived from glutaraldehyde and a chiral 1,2-diol) are not described in the available literature. Asymmetric catalysis heavily relies on chiral ligands to induce enantioselectivity, and while ligands containing the 1,3-dioxolane motif exist, they are typically derived from different scaffolds, such as tartaric acid or mannitol. researchgate.net These known ligands feature different spacing and stereochemical relationships between the dioxolane rings compared to what would be derived from glutaraldehyde.

Given the lack of documented chiral ligands based on the 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- framework, there are consequently no reports of enantioselective transformations mediated by them. The broader field of asymmetric catalysis features many successful examples of transformations using other classes of chiral ligands, including those with different dioxolane or bis(oxazoline) structures. nih.govnih.govmdpi.comresearchgate.netutexas.edu These ligands have been effective in a variety of metal-catalyzed reactions, such as hydrogenations, cyclopropanations, and Diels-Alder reactions. researchgate.net

The coordination chemistry and catalytic cycles involving ligands derived from 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- have not been studied, as the ligands themselves are not reported. The coordination of a metal to a ligand is a critical step in catalysis, influencing the geometry and electronic properties of the catalytic center. Studies on other dioxolane-containing ligands have shown that the oxygen atoms of the dioxolane ring can coordinate to metal centers, although they are generally considered weak donors. asianpubs.orgbingol.edu.trresearchgate.net Often, additional, stronger donor atoms are incorporated into the ligand structure to ensure stable metal complex formation. asianpubs.orgbingol.edu.trresearchgate.net

Table 2: Examples of Structurally Different Chiral Ligands Containing Dioxolane or Related Moieties

| Ligand Type | Chiral Source | Application Example |

|---|---|---|

| TADDOL | Tartaric Acid | Asymmetric additions to carbonyls |

| DIOP | Tartaric Acid | Asymmetric hydrogenation |

| Bis(oxazoline)-Dioxolane | Tartaric Acid | Asymmetric hydrosilation |

| Diphosphine-Bis-Dioxolane | Mannitol / L-Iditol | Asymmetric hydrogenation bingol.edu.tr |

Heterogeneous Catalysis Involving Bis-Dioxolane Structures

There is no direct evidence in the literature of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- being incorporated into heterogeneous catalysts. In principle, such a molecule could be tethered to a solid support (e.g., silica (B1680970), polymer resin) to create a heterogeneous material. However, without inherent catalytic activity or a function as a ligand for a catalytic metal, the utility of such a material is not immediately apparent. Research on heterogeneous catalysis often involves anchoring catalytically active species or ligands onto a solid support to facilitate catalyst recovery and reuse. The synthesis of glutaraldehyde itself can involve heterogeneous catalysts. wikipedia.org

Advanced Analytical Characterization in Academic Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are paramount for elucidating the molecular structure of newly synthesized compounds and assessing their purity.

NMR spectroscopy provides detailed information about the atomic framework of a molecule. For 1,3-Dioxolane (B20135), 2,2'-(1,3-propanediyl)bis-, the molecule's symmetry is a key determinant of its spectral appearance.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms. The protons on the dioxolane rings are expected to appear as a multiplet around 3.8-4.0 ppm. The acetal (B89532) proton (O-CH-O) is shifted further downfield, typically appearing as a triplet around 4.8-5.0 ppm, coupled to the adjacent methylene (B1212753) group of the propane (B168953) bridge. The methylene protons of the propane bridge would exhibit characteristic signals: the two methylene groups adjacent to the dioxolane rings would be chemically equivalent, appearing as a triplet, while the central methylene group would appear as a quintet. docbrown.info

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. Due to symmetry, fewer signals than the total number of carbon atoms are expected. The carbons of the dioxolane rings (O-CH₂-CH₂-O) would typically resonate around 65 ppm. chemicalbook.com The acetal carbon (O-CH-O) would be significantly downfield, likely in the 100-105 ppm region. The carbons of the propane bridge would appear in the aliphatic region (approx. 20-40 ppm).

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for confirming the proposed structure. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the propane bridge and between the bridge and the acetal proton. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- Data are predictive and based on analogous structures.

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| -O-CH₂-CH₂-O- (Dioxolane rings) | ¹H | ~3.9 | Multiplet |

| -O-CH(CH₂)-O- (Acetal proton) | ¹H | ~4.9 | Triplet |

| -CH-(CH₂)-CH₂- (Propane bridge ends) | ¹H | ~1.8 | Multiplet (Quartet/Quintet) |

| -CH₂-CH₂-CH₂- (Propane bridge center) | ¹H | ~1.4 | Quintet |

| -O-CH₂-CH₂-O- (Dioxolane rings) | ¹³C | ~65 | N/A |

| -O-CH(CH₂)-O- (Acetal carbon) | ¹³C | ~103 | N/A |

| -CH-(CH₂)-CH₂- (Propane bridge ends) | ¹³C | ~38 | N/A |

| -CH₂-CH₂-CH₂- (Propane bridge center) | ¹³C | ~20 | N/A |

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- would be dominated by absorptions related to its ether and alkane components. The most characteristic feature would be a series of strong C-O stretching bands in the 1200-1000 cm⁻¹ region, which is typical for cyclic acetals. docbrown.info Additionally, C-H stretching vibrations from the methylene groups would be observed just below 3000 cm⁻¹, and C-H bending/deformation vibrations would appear in the 1470-1350 cm⁻¹ range. docbrown.info The absence of a strong, broad absorption around 3300 cm⁻¹ (O-H stretch) or a sharp absorption around 1700 cm⁻¹ (C=O stretch) would confirm the purity of the acetal and the absence of hydrolysis or starting material contamination.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-O stretching bands are also visible, the symmetric C-H stretching and bending vibrations of the alkyl chain often produce strong Raman signals. The "fingerprint region" below 1500 cm⁻¹ would offer a unique pattern of bands useful for confirming the compound's identity.

Table 2: Key Vibrational Modes for 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 2960 | Medium-Strong |

| C-H Bend/Deformation | IR | 1350 - 1470 | Medium |

| C-O Stretch (Acetal/Ether) | IR | 1000 - 1200 | Strong, Multiple Bands |

Mass spectrometry is a destructive technique that provides the exact molecular weight and, through fragmentation, clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of a compound. For 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- (C₉H₁₆O₄), HRMS would provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺, allowing for the unambiguous determination of its chemical formula. The expected fragmentation pattern in a standard electron ionization (EI) mass spectrum would likely involve cleavage of the propane linker and fragmentation of the dioxolane rings. A prominent fragment would be expected at m/z 73, corresponding to the dioxolanylmethyl cation [C₃H₅O₂]⁺. nist.gov

Pyrolysis-Field Ionization Mass Spectrometry (Py-FIMS): Py-FIMS is a specialized "soft" ionization technique often used for analyzing complex organic matter or polymers by first thermally decomposing (pyrolyzing) the sample. While not a standard technique for a small molecule like this, it could be used to study its thermal stability and decomposition pathways. The analysis would reveal the temperature at which the molecule fragments and the identity of the initial decomposition products.

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or unreacted starting materials, and for performing quantitative analysis.

GC-MS is a powerful hybrid technique that separates volatile components of a mixture (GC) and then identifies them based on their mass spectra (MS). researchgate.net This is an ideal method for analyzing the purity of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- and for monitoring the progress of its synthesis. A reaction mixture could be sampled over time and analyzed by GC-MS to track the disappearance of starting materials and the appearance of the product, as well as any side products. Derivatization, for instance with trifluoroacetic anhydride, can be employed to increase the volatility of certain components if necessary. mdpi.com

Table 3: Hypothetical GC-MS Data for Monitoring Synthesis

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Role in Reaction |

|---|---|---|---|

| Ethylene (B1197577) Glycol | 5.2 | 62, 31 | Starting Material |

| Malonaldehyde bis(diethyl acetal) | 10.5 | 220, 175, 129, 47 | Starting Material |

| 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- | 15.8 | 188, 115, 73 | Product |

| (2-(1,3-dioxolan-2-yl)ethyl)acetaldehyde | 12.1 | 130, 87, 73, 43 | Potential Byproduct |

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their size (hydrodynamic volume) in solution. lcms.cz It is the primary method for characterizing polymers, not small molecules.

Therefore, GPC would not be used to analyze 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- itself. However, if this compound were to be used as a monomer or a chain extender in a polymerization reaction, GPC would be the essential tool for characterizing the resulting polymer. The analysis provides critical information on the polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. amazonaws.comlcms.cz These parameters are directly related to the polymer's physical and mechanical properties. lcms.cz

Table 4: Example GPC Data for a Polymer Incorporating a Dioxolane-based Monomer

| Polymer Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Poly(ester-acetal) Batch 1 | 18,500 | 35,150 | 1.90 |

| Poly(ester-acetal) Batch 2 | 21,200 | 45,580 | 2.15 |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Polymeric Materials

X-ray Diffraction (XRD) is a primary and powerful technique for investigating the structure of polymeric materials. It provides detailed information about the arrangement of polymer chains, specifically distinguishing between ordered crystalline regions and disordered amorphous regions. thermofisher.com

When a beam of X-rays is directed at a polymer sample, the atoms in the polymer chains scatter the X-rays. In crystalline domains, where atoms are arranged in a regular, repeating lattice, the scattered waves interfere constructively at specific angles, producing a diffraction pattern of sharp peaks. In contrast, amorphous regions, which lack long-range order, produce broad, diffuse halos.

The analysis of an XRD pattern can yield several key parameters:

Degree of Crystallinity: By comparing the integrated intensity of the sharp crystalline peaks to the total scattered intensity (including the amorphous halo), one can quantify the percentage of the material that is crystalline. thermofisher.com This is a crucial property as it significantly influences the mechanical, thermal, and optical properties of the polymer. thermofisher.com

Identification of Crystalline Phases: The positions of the diffraction peaks (typically reported as the angle 2θ) are characteristic of the specific crystal lattice structure (e.g., triclinic, monoclinic, orthorhombic). This allows for the identification of the polymer's crystal structure and can be used to detect different polymorphic forms, which are different crystalline arrangements of the same polymer that can have distinct properties.

Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites). Broader peaks indicate smaller crystallites, a relationship described by the Scherrer equation. researchgate.net

For a hypothetical polymer of "1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-", XRD analysis would be essential to determine if the polymer chains organize into a semi-crystalline or a completely amorphous structure. The presence of the two dioxolane rings and the flexible propanediyl linker would influence the chain's ability to pack into a regular crystalline lattice.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for Polymer Phase Transitions)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal behavior of polymers. mt.com DSC measures the difference in heat flow required to increase the temperature of a polymer sample and a reference material as a function of temperature. kohan.com.tw This allows for the detection and quantification of phase transitions and other thermal events.

A typical DSC thermogram of a polymer can reveal several important transitions:

Glass Transition Temperature (T₉): This is a characteristic of the amorphous regions of a polymer. It appears as a step-like change in the heat flow curve. Below T₉, the amorphous polymer is in a rigid, glassy state. Above T₉, it becomes soft and rubbery due to the onset of large-scale molecular motion. hu-berlin.de

Crystallization Temperature (T₋): If an amorphous polymer is heated above its T₉, the chains may gain enough mobility to arrange themselves into an ordered crystalline structure. This process is exothermic and appears as a peak on the DSC curve. hu-berlin.de This is often referred to as "cold crystallization" if it occurs upon heating.

Melting Temperature (Tₘ): For a semi-crystalline polymer, the melting of the crystalline domains is an endothermic process that appears as a distinct peak. hu-berlin.de The temperature at the peak maximum is taken as the melting temperature. The area under the melting peak is proportional to the enthalpy of fusion, which can be used to calculate the degree of crystallinity if the enthalpy of a 100% crystalline sample is known. researchgate.net

For a polymer synthesized from "1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-", DSC would provide critical information for determining its processing and application temperatures. The T₉ would define its transition from a hard to a soft material, while the Tₘ would indicate the upper temperature limit for maintaining its solid structure. For example, a study on copolymers containing a different 1,3-dioxolane derivative reported glass transition temperatures around 353-363 K (80-90 °C). researchgate.net While not directly applicable, this illustrates the type of data DSC provides.

The following table is a generic example to illustrate how DSC data is typically presented, as no specific data exists for polymers of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-.

Please note:| Thermal Property | Symbol | Value (°C) | Description |

| Glass Transition Temperature | T₉ | 85 | Onset of segmental motion in amorphous regions. |

| Cold Crystallization Temperature | T₋ | 125 | Exothermic peak indicating ordering of chains upon heating. |

| Melting Temperature | Tₘ | 210 | Endothermic peak indicating melting of crystalline domains. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemistry focuses on solving the Schrödinger equation to determine the electronic structure and energy of a molecule. wikipedia.orgmsu.edu These calculations are fundamental to understanding molecular stability, bonding, and intrinsic properties.

For 1,3-Dioxolane (B20135), 2,2'-(1,3-propanediyl)bis-, quantum chemical studies, particularly using Density Functional Theory (DFT), would be employed to analyze its electronic makeup. quest.codesrsc.org Key areas of investigation include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. The MEP map reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting sites of interaction with other chemical species. core.ac.ukasrjetsjournal.org

Studies on related bis-heterocyclic systems often focus on the degree of electronic communication between the two rings through the linker. In this case, calculations would assess the electronic influence of one dioxolane ring on the other via the propane (B168953) bridge. The energetics of different conformations, such as those arising from the rotation around the C-C bonds of the propane linker, can be calculated to identify the most stable (lowest energy) three-dimensional structure.

Table 1: Hypothetical Results of a DFT Calculation for 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-

| Calculated Property | Value | Significance |

|---|---|---|

| Total Electronic Energy (Hartree) | -612.3456 | Represents the total energy of the molecule in its optimized geometry. |

| HOMO Energy (eV) | -7.8 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 9.0 | Indicates electronic stability and resistance to excitation. |

| Dipole Moment (Debye) | 2.1 | Measures the overall polarity of the molecule. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.gov For 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-, modeling would typically focus on its synthesis, which involves the formation of two acetal (B89532) linkages. This reaction is an example of a cyclic acetal formation, usually catalyzed by acid. chemtube3d.comlibretexts.org

The mechanism involves several key steps:

Protonation of the carbonyl group of a precursor dicarbonyl compound (e.g., glutaraldehyde). libretexts.org

Nucleophilic attack by a hydroxyl group from a diol (e.g., ethylene (B1197577) glycol) on the activated carbonyl carbon to form a hemiacetal intermediate. libretexts.orgkhanacademy.org

Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a stabilized oxocarbenium ion.

An intramolecular cyclization, where the second hydroxyl group of the diol attacks the carbocation, closing the ring. youtube.com

Deprotonation to yield the final dioxolane ring and regenerate the acid catalyst.

DFT calculations are commonly used to map the potential energy surface of this entire process. mdpi.com This involves locating the structures of all intermediates and, crucially, the transition states that connect them. acs.org The transition state is a high-energy, transient structure that represents the energy barrier for a particular reaction step. fiveable.mefiveable.me By calculating the energies of these transition states, chemists can determine the rate-limiting step of the reaction and understand how factors like the choice of catalyst or solvent influence the reaction outcome. For a bis-dioxolane, the modeling would investigate whether the two dioxolane rings form sequentially or if there are any cooperative effects.

Molecular Dynamics Simulations for Conformational Analysis and Polymer Behavior

While quantum mechanics describes the electrons in a molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. acs.org MD is particularly useful for analyzing large, flexible molecules and condensed-phase systems like polymers. wikipedia.org

Conformational Analysis: The propane linker in 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- allows for considerable flexibility. MD simulations can explore the vast conformational space of this molecule by simulating its motion over time (typically nanoseconds to microseconds). mdpi.com This allows for the characterization of the preferred orientations (conformations) of the two dioxolane rings relative to each other and the dynamics of the flexible propane chain. Such simulations provide insight into the average shape of the molecule in solution and the energy barriers between different conformations. mdpi.com

Polymer Behavior: Bis-dioxolane compounds can serve as monomers for polymerization. MD simulations are a standard tool for predicting the properties of the resulting polymers. mdpi.com By building a computational model of multiple polymer chains derived from 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-, researchers can study:

Morphology: How the polymer chains pack together in the solid state (amorphous or crystalline).

Mechanical Properties: How the material responds to stress and strain.

Phase Behavior: How the polymer interacts with solvents or other polymers in a blend.

These simulations provide an atomistic view that helps to connect the chemical structure of the monomer to the macroscopic properties of the polymer. wikipedia.org

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Computational methods are widely used to predict various molecular properties before a compound is ever synthesized in a lab.

Reactivity and Selectivity: DFT-based reactivity descriptors can predict how a molecule will behave in a chemical reaction. core.ac.ukasrjetsjournal.org Quantities like the Fukui function can be calculated to identify the most reactive atoms within the molecule for nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map also provides a visual guide to reactive sites. core.ac.uk This information is invaluable for predicting the regioselectivity and stereoselectivity of reactions involving the bis-dioxolane structure.

Spectroscopic Properties: Quantum chemistry can predict spectroscopic data with increasing accuracy. wikipedia.org This is particularly useful for structural elucidation.

NMR Spectroscopy: Calculating nuclear magnetic shielding constants allows for the prediction of 1H and 13C NMR chemical shifts. github.iofrontiersin.org These predicted spectra can be compared with experimental data to confirm a proposed structure. For complex molecules, computational approaches like the DP4-AI method combine DFT calculations with machine learning to increase the reliability of structural assignment. frontiersin.org

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. This helps in identifying the presence of specific functional groups.

Table 2: Example of Predicted vs. Experimental 13C NMR Chemical Shifts for a Dioxolane Derivative

| Carbon Atom | Predicted Shift (ppm) researchgate.net | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 (Acetal) | 103.5 | 104.1 | -0.6 |

| C4/C5 (Ring) | 65.8 | 65.2 | +0.6 |

| C (Linker, alpha) | 35.2 | 34.9 | +0.3 |

| C (Linker, beta) | 24.1 | 23.7 | +0.4 |

In Silico Design of Novel Bis-Dioxolane Derivatives

In silico (computational) design involves creating and evaluating new molecules on a computer before undertaking their laboratory synthesis. This approach accelerates the discovery of new materials and molecules with desired properties. researchgate.net

Starting with the 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- scaffold, chemists can design a virtual library of novel derivatives by computationally adding different functional groups at various positions. These virtual libraries can contain thousands of related structures. These libraries can then be subjected to high-throughput virtual screening, where the properties of each molecule are rapidly calculated and evaluated against a set of criteria. researchgate.netresearchgate.netnih.gov

For example, if the goal is to design new monomers for advanced polymers, the screening criteria might include:

Specific electronic properties (e.g., a tailored HOMO-LUMO gap).

Desired steric bulk or shape to influence polymer packing.

Predicted reactivity for polymerization.

This design-and-screen methodology is widely used in drug discovery and materials science to identify promising candidates for synthesis and testing. oatext.comnih.govmedcraveonline.comoatext.com By applying these techniques to the bis-dioxolane framework, researchers can explore a vast chemical space efficiently, focusing experimental efforts on the most promising derivatives.

Environmental and Sustainable Chemistry Perspectives

Green Synthesis Principles Applied to Bis-Dioxolane Production

The synthesis of 1,3-Dioxolane (B20135), 2,2'-(1,3-propanediyl)bis-, which is the double acetal (B89532) formed from the reaction of glutaraldehyde (B144438) with two equivalents of ethylene (B1197577) glycol, can be aligned with the principles of green chemistry to minimize its environmental footprint. nih.gov The core reaction is a reversible acid-catalyzed acetalization, where water is the sole byproduct. chemicalbook.comgoogle.com

Key green chemistry principles applicable to this synthesis include:

Catalysis over Stoichiometric Reagents: Traditional synthesis often employs homogeneous acid catalysts like p-toluenesulfonic acid. chemicalbook.com Green alternatives focus on using solid, heterogeneous acid catalysts such as zeolites, acid-activated clays, or sulfonic acid-functionalized resins. nih.gov These catalysts are easily separated from the reaction mixture, allowing for reuse and reducing corrosive and polluting waste streams. nih.gov Supramolecular catalysts like p-sulfonic acid-calix[n]arenes have also been shown to be effective and reusable for hydrolyzing (and thus forming) dioxolane structures, particularly in aqueous media. scielo.br

Atom Economy: The acetalization reaction itself has a high atom economy, as it ideally produces only the desired bis-dioxolane and water. fordham.edu To maximize yield, the equilibrium must be shifted towards the products, typically by removing the water as it forms, for instance, through azeotropic distillation. google.comepo.org

Use of Safer Solvents and Conditions: Efforts in green chemistry aim to replace hazardous solvents with safer alternatives or to conduct reactions under solvent-free conditions. mdpi.com For this synthesis, using an excess of one of the reactants (like ethylene glycol) can serve as the solvent. Furthermore, alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govscielo.br

Renewable Feedstocks: A primary goal of sustainable chemistry is the use of renewable raw materials instead of depleting fossil fuels. fordham.eduresearchgate.net The precursors for this bis-dioxolane, glutaraldehyde and ethylene glycol, can both be derived from biomass, which is discussed in section 8.3.

A novel and environmentally friendly process for synthesizing glutaraldehyde itself has been developed using aqueous hydrogen peroxide as the oxidant and a reusable WS2@hexagonal mesoporous silica (B1680970) material as a catalyst, highlighting a green route to one of the key precursors. rsc.org

| Principle | Conventional Method | Green Chemistry Approach | Benefit |

| Catalyst | Homogeneous acids (e.g., p-toluenesulfonic acid) chemicalbook.com | Heterogeneous solid acids (zeolites, clays, resins), reusable supramolecular catalysts nih.govscielo.br | Reduced corrosion, simplified purification, catalyst recycling. |

| Solvent | Organic solvents (e.g., toluene) chemicalbook.com | Solvent-free, use of excess reactant as solvent, or green solvents (e.g., water) scielo.brmdpi.com | Reduced volatile organic compound (VOC) emissions and waste. |

| Energy | Conventional heating | Microwave-assisted heating scielo.br | Faster reaction times, lower energy consumption. |

| Waste | Acidic aqueous waste, solvent waste | Primarily water, recyclable catalyst | Minimized waste generation and environmental impact. |

Mechanistic Studies of Environmental Degradation Pathways

The environmental persistence of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- is low due to the inherent reactivity of its acetal functional groups. The primary pathway for its environmental degradation is hydrolysis, which is essentially the reverse of its synthesis reaction. nih.gov

The acetal linkages are susceptible to cleavage in the presence of water, a reaction that is catalyzed by acidic conditions. scielo.brnih.gov In the environment, this process would lead to the breakdown of the molecule into its original precursors: one molecule of glutaraldehyde and two molecules of ethylene glycol. The stability of the compound is pH-dependent, with degradation proceeding more rapidly in acidic environments and being significantly slower at neutral or alkaline pH. industrialchemicals.gov.au For instance, the hydrolysis half-life of glutaraldehyde itself was found to be 102 days at pH 7 but decreased to 46 days at pH 9. industrialchemicals.gov.au

Once hydrolysis occurs, the environmental fate of the compound is determined by the degradation of its constituents.

Glutaraldehyde: This dialdehyde (B1249045) is considered readily biodegradable in both aquatic and terrestrial environments under both aerobic and anaerobic conditions. cdc.govnih.gov It is not expected to persist or bioaccumulate in organisms. cdc.govoecd.org Aquatic metabolism studies indicate that under aerobic conditions, glutaraldehyde is metabolized to glutaric acid and ultimately to carbon dioxide. nih.gov Under anaerobic conditions, it is converted to 1,5-pentanediol. nih.gov

Ethylene Glycol: This diol is also readily biodegradable in water and soil, with reported half-lives typically ranging from a few days to two weeks. taylorfrancis.comcanada.cawho.int Like glutaraldehyde, it has a low potential for bioaccumulation. who.intresearchgate.net Microorganisms in surface water, groundwater, and soil can effectively utilize ethylene glycol as a carbon source, breaking it down rapidly. who.int

Therefore, the bis-dioxolane molecule is not expected to be persistent. Its degradation via hydrolysis yields products that are themselves readily assimilated by microorganisms in the environment.

Potential for Derivatization from Renewable Feedstocks

A significant aspect of the sustainability profile of 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- is the ability to source its fundamental building blocks—glutaraldehyde and ethylene glycol—from renewable biomass rather than petrochemicals. researchgate.net

Ethylene Glycol from Biomass: Bio-based ethylene glycol is a commercially available chemical. The primary production routes involve the fermentation of sugars (like glucose from corn or sugarcane) to ethanol (B145695), which is then dehydrated to ethylene and subsequently oxidized to ethylene glycol. researchgate.net Another advanced route involves the direct catalytic conversion of cellulosic biomass into ethylene glycol. dntb.gov.ua These processes provide a direct pathway to replace fossil-fuel-derived ethylene glycol. acs.org

Glutaraldehyde from Biomass: While traditionally produced from petrochemical sources like cyclopentene, several routes for producing bio-based glutaraldehyde have been developed. wikipedia.orgnih.gov

From Hemicellulose: Pentose sugars (C5 sugars), which are major components of hemicellulose, can be dehydrated to produce furfural (B47365). Furfural can then undergo hydrogenation to tetrahydrofuran (B95107) derivatives, followed by an oxidation step to yield glutaraldehyde. google.comjustia.com

From Glycerol: Glycerol, a major byproduct of biodiesel production, can be dehydrated to acrolein. The acrolein can then react with a vinyl ether in a Diels-Alder reaction, followed by hydrolysis of the resulting cyclic ether to open the ring and form glutaraldehyde. google.comjustia.com